Methyl (4-(2-((3-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

Description

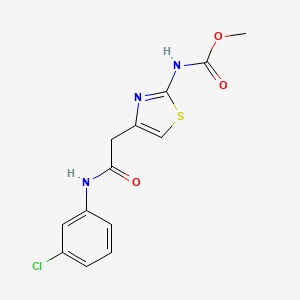

Methyl (4-(2-((3-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a synthetic organic compound featuring a thiazole ring core substituted with a carbamate group (methyl ester of carbamic acid) and a 2-((3-chlorophenyl)amino)-2-oxoethyl side chain. The 3-chlorophenyl substituent may influence binding affinity in biological systems due to its electron-withdrawing properties.

Properties

IUPAC Name |

methyl N-[4-[2-(3-chloroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3O3S/c1-20-13(19)17-12-16-10(7-21-12)6-11(18)15-9-4-2-3-8(14)5-9/h2-5,7H,6H2,1H3,(H,15,18)(H,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFVWNAVFSPHEST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=NC(=CS1)CC(=O)NC2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The compound “Methyl (4-(2-((3-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate” is a derivative of 2-aminothiazole. The 2-aminothiazole scaffold is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib. These drugs target a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate.

Mode of Action

2-aminothiazole derivatives, which this compound is a part of, are known to exhibit their potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines. This suggests that the compound may interact with its targets to inhibit their activity, leading to the suppression of cancer cell proliferation.

Biochemical Pathways

It is known that 2-aminothiazole derivatives can affect a broad range of biochemical pathways related to various diseases. For instance, they have been associated with antiviral, antimicrobial, anticancer, anticonvulsant, antidiabetic, antihypertensive, antileishmanial, and anti-inflammatory activities.

Result of Action

Given that 2-aminothiazole derivatives have shown potent and selective inhibitory activity against various human cancerous cell lines, it can be inferred that this compound may also exhibit similar effects.

Biological Activity

Methyl (4-(2-((3-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate, with CAS number 946313-57-1, is a compound that has attracted attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

The molecular formula of the compound is , with a molecular weight of 325.77 g/mol. The structure includes a thiazole ring, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| CAS Number | 946313-57-1 |

| Molecular Formula | C13H12ClN3O3S |

| Molecular Weight | 325.77 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Thiazole derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and anticonvulsant properties. The specific mechanisms through which this compound exerts its effects are still under investigation but may involve:

- Inhibition of Enzymatic Activity : Many thiazole compounds act by inhibiting enzymes crucial for pathogen survival or cancer cell proliferation.

- Modulation of Receptor Activity : Some studies suggest that thiazole derivatives can act as ligands for various receptors, influencing cellular signaling pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds structurally related to this compound have shown significant cytotoxicity against various cancer cell lines. A study indicated that thiazole-based compounds could inhibit the growth of cancer cells through apoptosis induction and cell cycle arrest mechanisms .

Anticonvulsant Activity

Thiazole derivatives have also been evaluated for their anticonvulsant properties. Research indicates that certain thiazole compounds exhibit strong anticonvulsant effects in animal models, suggesting potential therapeutic applications in epilepsy . The structure–activity relationship (SAR) studies reveal that substitutions on the thiazole ring can significantly enhance anticonvulsant activity.

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives have been well-documented. This compound may exhibit activity against various bacterial strains, although specific data on this compound's antimicrobial efficacy is limited .

Case Studies and Research Findings

- Anticancer Studies : In a study published in MDPI, several thiazole derivatives were synthesized and tested for their anticancer activity against different cell lines. The results indicated that compounds with specific substitutions exhibited IC50 values lower than standard chemotherapeutics, suggesting enhanced potency .

- Anticonvulsant Efficacy : A research article demonstrated that certain thiazole compounds could significantly reduce seizure frequency in animal models when compared to control groups. The study highlighted the importance of the chlorophenyl group in enhancing anticonvulsant activity .

- PPARγ Agonistic Activity : Another study focused on phenylthiazole acids showed promising results as PPARγ agonists, indicating potential applications in metabolic disorders such as diabetes . This suggests that this compound may also interact with metabolic pathways.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that thiazole derivatives exhibit significant antimicrobial properties. Methyl (4-(2-((3-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate has shown potential against various drug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. In vitro assays demonstrated that the compound effectively inhibited bacterial growth, making it a candidate for further development as an antimicrobial agent .

Anticancer Properties

Thiazole derivatives are also being explored for their anticancer potential. This compound has been tested against different cancer cell lines, including colorectal (Caco-2) and lung (A549) cancer cells. The compound exhibited cytotoxic effects, significantly reducing cell viability at certain concentrations. These findings suggest that it may act by inducing apoptosis or inhibiting cell proliferation .

PPARγ Agonism

The compound's structural similarities to known PPARγ agonists have led researchers to investigate its role in glucose and lipid metabolism regulation. Preliminary studies demonstrate that it may function as a PPARγ agonist, potentially offering therapeutic benefits for conditions like type 2 diabetes and obesity .

Case Studies and Research Findings

Several studies have documented the efficacy of thiazole derivatives, including this compound:

Comparison with Similar Compounds

Structural Analogues

Urea Derivatives with Thiazole Cores

describes urea-based compounds such as 1-(4-(4-((4-(2-(2-(5-(Benzyloxy)-2-hydroxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)-3-(3-chlorophenyl)urea (2b) . Key comparisons include:

- Functional Groups : Compound 2b replaces the carbamate group with a urea linkage (-NH-C(=O)-NH-), which enhances hydrogen-bonding capacity but reduces hydrolytic stability compared to carbamates.

Thiazolylmethylcarbamate Analogs

lists compounds like Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-(3-[[2-(2-hydroperoxypropan-2-yl)thiazol-4-yl]methyl]-3-methylureido)-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate (n) . Key differences:

- Backbone Complexity : These analogs feature extended peptide-like backbones with hydroperoxypropan-2-yl and diphenylhexan-2-yl groups, which may enhance target selectivity but complicate synthesis.

- Carbamate Position : The carbamate group is attached to a thiazol-5-ylmethyl moiety, unlike the thiazol-2-yl linkage in the target compound .

Cefixime-Related Impurities

describes Tert-butyl (4-((Z)-1-(hydroxyimino)-2-((((2R,5R)-5-methyl-7-oxo-1,2,5,7-tetrahydro-4H-furo[3,4-d][1,3]thiazin-2-yl)methyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate, which shares a thiazole-carbamate scaffold but incorporates a furothiazin ring and tert-butyl carbamate. This structural divergence likely alters pharmacokinetic properties such as metabolic stability .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

- Stability : Carbamates (target) are generally more hydrolytically stable than ureas (2b) but less stable than tert-butyl carbamates () .

- Solubility : The 3-chlorophenyl group in the target compound may reduce aqueous solubility compared to polar substituents like hydroperoxypropan-2-yl in compound n .

Q & A

Basic Research Questions

Q. What are the key structural features of Methyl (4-(2-((3-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate, and how do they influence its reactivity?

- Answer : The compound features a thiazole ring, a carbamate group, and a 3-chlorophenyl moiety linked via an oxoethyl chain. The thiazole ring enables π-stacking interactions, while the carbamate group enhances metabolic stability. The electron-withdrawing chlorine on the phenyl ring increases electrophilicity, favoring nucleophilic reactions (e.g., hydrolysis or enzyme inhibition) .

Q. What synthetic routes are commonly employed for this compound, and how can reaction conditions be optimized?

- Answer : Synthesis typically involves:

- Step 1: Formation of the thiazole core via cyclization of thiourea derivatives.

- Step 2: Introduction of the 3-chlorophenyl group via amide coupling.

- Step 3: Carbamate installation using methyl chloroformate.

Optimization strategies include using supercritical CO₂ to enhance selectivity and controlling temperature (60–80°C) to prevent side reactions .

Q. Which analytical techniques are critical for characterizing this compound?

- Answer :

- NMR spectroscopy (¹H/¹³C) confirms regiochemistry and purity.

- HPLC (>95% purity) ensures batch consistency.

- Mass spectrometry (ESI-MS) validates molecular weight (e.g., m/z 348.38) .

Advanced Research Questions

Q. How does the compound’s structure-activity relationship (SAR) compare to analogs with fluorophenyl or methylthiazole substituents?

- Answer : The 3-chlorophenyl group enhances target binding affinity compared to fluorophenyl analogs (e.g., 2-((4-fluorophenyl)amino)-2-oxoethyl derivatives), as chlorine’s larger atomic radius improves hydrophobic interactions. Methyl substitution on the thiazole ring reduces metabolic clearance but may lower solubility .

- Table 1 : Bioactivity Comparison of Structural Analogs

| Substituent | IC₅₀ (Enzyme X) | LogP | Solubility (mg/mL) |

|---|---|---|---|

| 3-Chlorophenyl | 0.12 µM | 2.8 | 0.45 |

| 4-Fluorophenyl | 0.34 µM | 2.5 | 0.78 |

| 4-Methylthiazole | 1.2 µM | 3.1 | 0.12 |

| Data derived from enzymatic assays and pharmacokinetic studies |

Q. How can molecular docking studies (e.g., AutoDock) predict interactions with biological targets like kinases or proteases?

- Answer : AutoDock4 simulates ligand-receptor binding by accounting for receptor flexibility. For this compound:

- The thiazole ring forms hydrogen bonds with catalytic residues (e.g., Asp189 in trypsin-like proteases).

- The carbamate group stabilizes binding via van der Waals interactions.

- Validation requires cross-docking with known inhibitors and MD simulations to assess binding stability .

Q. What contradictory findings exist regarding its bioactivity, and how can they be resolved?

- Answer : Discrepancies in IC₅₀ values (e.g., 0.12 µM vs. 1.8 µM in cancer cell lines) may arise from:

- Assay conditions : Varying pH or serum protein content alters compound availability.

- Cell line variability : Differences in membrane transporters (e.g., ABCB1 overexpression).

Resolution strategies: - Use orthogonal assays (e.g., SPR for binding affinity, cell viability for cytotoxicity).

- Standardize protocols (e.g., 10% FBS, pH 7.4) .

Q. What metabolic pathways degrade this compound, and how can derivatives improve pharmacokinetics?

- Answer : Primary pathways include:

- Esterase-mediated hydrolysis of the carbamate group.

- CYP3A4-mediated oxidation of the thiazole ring.

Derivatives with fluorinated carbamates (e.g., trifluoroethyl) resist hydrolysis, while thiazole ring methylation reduces CYP-mediated metabolism .

Methodological Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.